molecular formula C27H39Er B582886 TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM CAS No. 153608-51-6

TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM

Cat. No.: B582886
CAS No.: 153608-51-6
M. Wt: 530.868
InChI Key: XGKDHKBXKYVMJT-UHFFFAOYSA-N
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Description

TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM: is a chemical compound with the molecular formula Er(C5H4C4H9)3 . It is a coordination complex where erbium is bonded to three butylcyclopentadienyl ligands. This compound is known for its use in various scientific and industrial applications, particularly in the field of materials science and catalysis .

Safety and Hazards

Tris(butylcyclopentadienyl)erbium(III) is sensitive to air and moisture . It is recommended to handle it under inert gas and avoid contact with air . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Future Directions

The market for Tris(n-butylcyclopentadienyl)erbium(III) is expected to grow, with a forecasted size of USD 107.9 million by 2030 . It is commonly used in chemical manufacturing, film deposition, experimental research, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be synthesized through the reaction of erbium chloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    TRIS(CYCLOPENTADIENYL)ERBIUM: Similar structure but with cyclopentadienyl ligands instead of butylcyclopentadienyl.

    TRIS(METHYLCYCLOPENTADIENYL)ERBIUM: Similar structure but with methylcyclopentadienyl ligands.

    TRIS(PHENYLCYCLOPENTADIENYL)ERBIUM: Similar structure but with phenylcyclopentadienyl ligands.

Uniqueness: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM is unique due to the presence of butyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be achieved through a metathesis reaction between erbium trichloride and sodium cyclopentadienyl-butyrate, followed by a reduction step using lithium aluminum hydride.", "Starting Materials": ["Erbium trichloride", "Sodium cyclopentadienyl-butyrate", "Lithium aluminum hydride", "Butyl Grignard reagent", "Diethyl ether", "Toluene", "Hexane"], "Reaction": [ "Step 1: Dissolve sodium cyclopentadienyl-butyrate in diethyl ether and add erbium trichloride in toluene. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with diethyl ether.", "Step 3: Dissolve the obtained solid in toluene and add lithium aluminum hydride. Stir the mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and then add butyl Grignard reagent. Stir the mixture for 2 hours.", "Step 5: Extract the product with hexane and dry the organic layer over magnesium sulfate.", "Step 6: Remove the solvent under reduced pressure to obtain TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM as a white solid." ] }

CAS No.

153608-51-6

Molecular Formula

C27H39Er

Molecular Weight

530.868

IUPAC Name

5-butylcyclopenta-1,3-diene;erbium(3+)

InChI

InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3

InChI Key

XGKDHKBXKYVMJT-UHFFFAOYSA-N

SMILES

CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.[Er+3]

Origin of Product

United States

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